molecular formula C12H19O6PS B016672 Diethyl(tosyloxy)methylphosphonate CAS No. 31618-90-3

Diethyl(tosyloxy)methylphosphonate

Cat. No. B016672
CAS RN: 31618-90-3
M. Wt: 322.32 g/mol
InChI Key: UOEFFQWLRUBDME-UHFFFAOYSA-N
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Patent
US05514798

Procedure details

A mixture of diethyl phosphite (700 g, 5.07 mmole), paraformaldehyde (190 g, 6.33 mole) and triethylamine (51.0 g, 0.50 mole) in toluene (2.8 L) is heated ca 2 hr at 85°-90° C., then under relux for ca 1 h. The resulting solution is cooled to ca. 0° C., and checked by NMR (CDCl3) for completion of the reaction (in-process control). Then p-toluenesulfonyl chloride (869 g, 4.56 mole) and triethylamine (718 g, 7.09 mole) are added with cooling (0°-10° C.). The resulting mixture is stirred at ca. 22° C. for 17-24 h and checked by NMR (CDCl3) for completion of the reaction (in-process control). The solids are removed by vacuum filtration. The filtrate is washed with water (2×) and dried over anhydrous magnesium sulfate. The solvent is evaporated in vacuo to give the title compound as an oil in 65-75% (1060-1225 g) yield. As an in-process control, NMR (CDCl3) is obtained and the product purity is assayed by HPLC C18 -35% CH3CN in KH2PO4 (0.02M)!. The purity of the product is typically 85-95%.
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
869 g
Type
reactant
Reaction Step Two
Quantity
718 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[CH2:9]=[O:10].C(N(CC)CC)C.[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>C1(C)C=CC=CC=1>[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24]([O:10][CH2:9][P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4])(=[O:26])=[O:25])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
P(OCC)(OCC)[O-]
Name
Quantity
190 g
Type
reactant
Smiles
C=O
Name
Quantity
51 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.8 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
869 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
718 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at ca. 22° C. for 17-24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated ca 2 hr at 85°-90° C.
WAIT
Type
WAIT
Details
under relux for ca 1 h
CUSTOM
Type
CUSTOM
Details
checked by NMR (CDCl3) for completion of the reaction (in-process control)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling (0°-10° C.)
CUSTOM
Type
CUSTOM
Details
checked by NMR (CDCl3) for completion of the reaction (in-process control)
CUSTOM
Type
CUSTOM
Details
The solids are removed by vacuum filtration
WASH
Type
WASH
Details
The filtrate is washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20.5 (± 3.5) h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCP(OCC)(OCC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.